molecular formula C21H36N2O3 B1212749 Carbizocaine CAS No. 76629-87-3

Carbizocaine

Cat. No. B1212749
CAS RN: 76629-87-3
M. Wt: 364.5 g/mol
InChI Key: PYSAVFUPLJMDHW-UHFFFAOYSA-N
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Description

Carbizocaine, also known as Mepivacaine, is a tertiary amine used as a local anesthetic . It is chemically described as 1-methyl-2’, 6’ - pipecoloxylidide monohydrochloride . It appears as a white, crystalline, odorless powder that is soluble in water but very resistant to both acid and alkaline hydrolysis .


Molecular Structure Analysis

The molecular formula of Carbizocaine is C21H36N2O3 . It is related to other local anesthetics but its molecular structure differs through the presence of a tertiary amine .


Physical And Chemical Properties Analysis

Carbizocaine is a white, crystalline, odorless powder soluble in water . It is very resistant to both acid and alkaline hydrolysis .

Scientific Research Applications

Ion Channel Effects in Mammalian Neurons

Carbizocaine, along with other local anesthetics like procaine and trimecaine, has been studied for its effects on sodium and potassium channels in mammalian neurons. Research by Stolc (1988) showed that carbizocaine effectively depresses early sodium inward current and fast and slow components of potassium outward current in rat dorsal root ganglion neurons. This study suggests that carbizocaine, along with the other anesthetics, does not specifically block either sodium or potassium channels but has a similar mechanism of action across these ion channels, regardless of the chemical structure of the drug (Stolc, 1988).

Safety And Hazards

Carbizocaine is used clinically as a local anesthetic for pain management. In the workplace, this material should be considered potentially irritating to the skin, eyes, and respiratory tract . Possible target organs include the nervous system and cardiovascular system . Clinical use of this drug has caused anxiety, dizziness, ringing of the ears, blurred vision, nausea, vomiting, decrease in blood pressure (hypotension), irregular heartbeat (cardiac arrhythmia), slow heart rate (bradycardia) .

properties

IUPAC Name

1-(diethylamino)propan-2-yl N-(2-heptoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O3/c1-5-8-9-10-13-16-25-20-15-12-11-14-19(20)22-21(24)26-18(4)17-23(6-2)7-3/h11-12,14-15,18H,5-10,13,16-17H2,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSAVFUPLJMDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)CN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40875350
Record name CARBISOCAINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbizocaine

CAS RN

76629-87-3
Record name Carbizocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076629873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARBISOCAINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBIZOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71PN6ZL7TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
S Stolc - Gen Physiol Biophys, 1988 - gpb.sav.sk
… Effects of procaine, trimecaine, and a new carbanilate local anesthetic, carbizocaine, on early … Carbizocaine was the most effective, procaine the least effective drug. Almost identical …
Number of citations: 14 www.gpb.sav.sk
T Stankovicova, S Stolc - Bratislavske Lekarske Listy, 1993 - europepmc.org
… carbizocaine--derivative of carbanillic acid. Articaine acted 3 times more slowly than lidocaine, although it was twice as effective. EC50 showed carbizocaine … effect of carbizocaine was …
Number of citations: 2 europepmc.org
K Ducková, J Kucera - Ceska a Slovenska Farmacie: Casopis …, 1998 - europepmc.org
… A measurement of the surface tension of chlorohexidine and carbizocaine did not … carbizocaine and chlorohexidine. The silicone oil present did not influence the release of carbizocaine…
Number of citations: 2 europepmc.org
M Zabka, Z Vitková, A Burelová… - Ceskoslovenska …, 1988 - europepmc.org
[Formulation and local anesthetic activity of carbizocaine in collyria]. - Abstract - Europe PMC … [Formulation and local anesthetic activity of carbizocaine in collyria]. …
Number of citations: 2 europepmc.org
K Ducková, J Kucera - Ceska a Slovenska Farmacie: Casopis …, 1999 - europepmc.org
… trimetoprim and sulfadimidine with the local anaesthetics carbizocaine and lidocaine, and the … by a combination of antimicrobial substances with carbizocaine. In the study of liberation of …
Number of citations: 2 europepmc.org
K Ducková, J Kucera, J Koller - Ceskoslovenska Farmacie, 1990 - europepmc.org
… The local anaesthetic agents carbizocaine and lidocaine served as active ingredients. … in the ointment resulted in a decrease in carbizocaine liberation. A decrease in the released …
Number of citations: 2 europepmc.org
F Šeršeň, P Balgavý, F Devínsky - Gen. Physiol. Biophys, 1990 - researchgate.net
… For some AA (heptacaine, pentacaine, cinchocaine, carbizocaine) signal II completely dissapears upon illumination as well as in the dark at concentrations > 0.05mol/l, whereas the …
Number of citations: 30 www.researchgate.net
K Ondrias, LI Horváth, P Balgavý… - Physiologia …, 1984 - europepmc.org
Using the electron spin resonance technique of the spin probe (TEMPO) is shown that local anaesthetics lidocaine, tetracaine, dibucaine, heptacaine and carbizocaine decrease the gel-…
Number of citations: 13 europepmc.org
K Hroboňová, J Lehotay, J Čižmárik - Nov. Biotechnol. Chim, 2016 - cyberleninka.org
… Carbizocaine is the the derivative of phenylcarbamic acid with heptyloxysubstitution in the 2-position on the aromatic ring (Table 2). CSPs and mobile phase used are not suitable for …
Number of citations: 9 cyberleninka.org
T Elbert, J Filip - Journal of Labelled Compounds and …, 1983 - Wiley Online Library
Conditions were found for almost quantitative carboxylation of n‐hexyllithium with 14 CO 2 to afford lithium [1‐ 14 C] heptanoate. It was then possible to perform the reaction sequence …

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